REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[CH2:13][CH:14]([CH3:16])[CH3:15])[C:5]([O:7]CC)=[O:6].[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[CH2:13][CH:14]([CH3:16])[CH3:15])[C:5]([OH:7])=[O:6] |f:1.2|
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Name
|
ethyl 3-chloro-4-(2-methylpropyl)benzoate
|
Quantity
|
1.76 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)OCC)C=CC1CC(C)C
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Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
|
30 mL
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Type
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solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Type
|
CUSTOM
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Details
|
the residue partitioned between ethyl acetate (100 mL) and water (100 mL)
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (100 mL)
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Type
|
CUSTOM
|
Details
|
the combined organic extracts dried (phase separator)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1CC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.36 mmol | |
AMOUNT: MASS | 1.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |